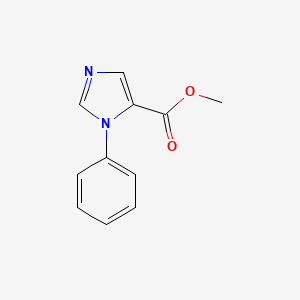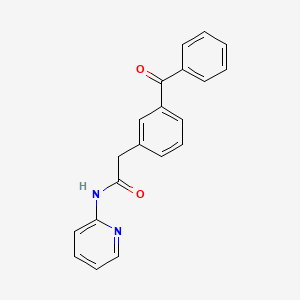
2-(3-Benzoylphenyl)-N-(pyridin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Benzoylphenyl)-N-(pyridin-2-yl)acetamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzoyl group attached to a phenyl ring, which is further connected to an acetamide group with a pyridinyl substituent. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Benzoylphenyl)-N-(pyridin-2-yl)acetamide typically involves a multi-step process. One common method includes the acylation of 3-aminophenylacetic acid with benzoyl chloride to form 3-benzoylphenylacetic acid. This intermediate is then reacted with pyridine-2-amine under appropriate conditions to yield the target compound. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure consistency and efficiency in production.
化学反応の分析
Types of Reactions
2-(3-Benzoylphenyl)-N-(pyridin-2-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzoyl or pyridinyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to various derivatives with modified functional groups.
科学的研究の応用
2-(3-Benzoylphenyl)-N-(pyridin-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(3-Benzoylphenyl)-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzoyl and pyridinyl groups play a crucial role in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
類似化合物との比較
Similar Compounds
2-(3-Benzoylphenyl)-N-(pyridin-3-yl)acetamide: Similar structure but with the pyridinyl group at a different position.
2-(3-Benzoylphenyl)-N-(pyridin-4-yl)acetamide: Another positional isomer with the pyridinyl group at the 4-position.
2-(3-Benzoylphenyl)-N-(pyridin-2-yl)ethanamide: Similar compound with an ethanamide group instead of acetamide.
Uniqueness
2-(3-Benzoylphenyl)-N-(pyridin-2-yl)acetamide stands out due to its specific structural arrangement, which influences its reactivity and biological activity
特性
CAS番号 |
60576-14-9 |
|---|---|
分子式 |
C20H16N2O2 |
分子量 |
316.4 g/mol |
IUPAC名 |
2-(3-benzoylphenyl)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C20H16N2O2/c23-19(22-18-11-4-5-12-21-18)14-15-7-6-10-17(13-15)20(24)16-8-2-1-3-9-16/h1-13H,14H2,(H,21,22,23) |
InChIキー |
SEQUSSGJWAROEL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CC(=O)NC3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


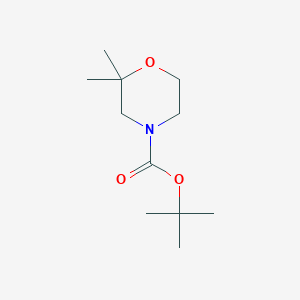
![5-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)pentanoic acid](/img/structure/B11768872.png)
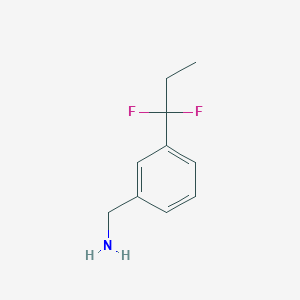
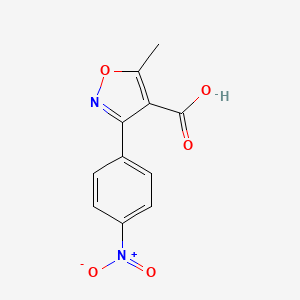
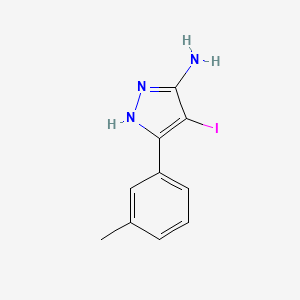
![((3aS,5S,6aR)-2,2-Dimethyl-6-oxotetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B11768898.png)
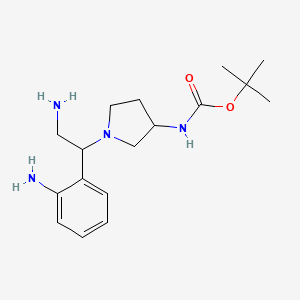

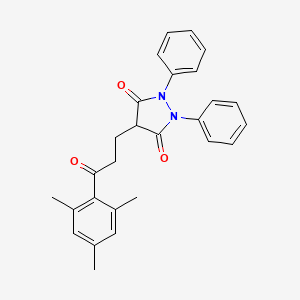



![(S)-5-Fluoro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B11768932.png)
